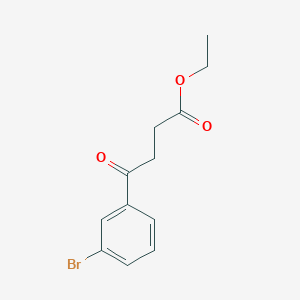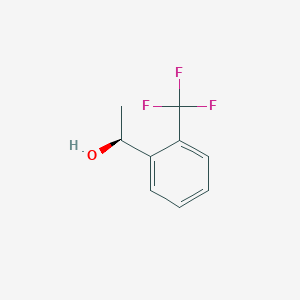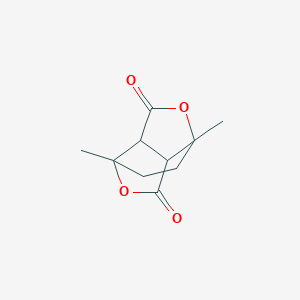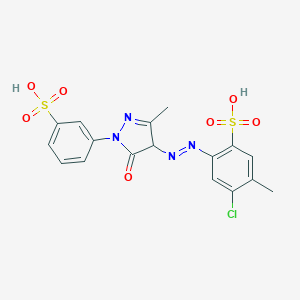
Ethyl 4-(3-bromophenyl)-4-oxobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-bromophenyl)-4-oxobutyrate is a chemical compound that is part of a broader class of organic compounds known for their brominated aromatic structures and oxobutyrate groups. While the specific compound this compound is not directly discussed in the provided papers, related compounds with similar structures and functionalities are extensively studied. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related brominated and oxobutyrate compounds involves multiple steps, including enamination, condensation, and selective reduction processes. For instance, Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a compound with a similar structure, was synthesized from p-chloropropiophenone by enamination followed by condensation with chlorooxalic acid ethyl ester . Another related compound, Ethyl (R)-3-hydroxy-4-chlorobutyrate, was synthesized through the selective reduction of (R)-4-(trichloromethyl)-oxetan-2-one . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized using spectroscopic techniques and X-ray diffraction (XRD). For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and single-crystal XRD . Additionally, the crystal structures of related compounds, such as ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, were determined by XRD . These techniques could similarly be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of brominated compounds is often explored through their reactions with various reagents. For instance, ethyl 2,3-dioxobutyrate 2-arylhydrazones react with bromine to yield 4-bromo-derivatives . These derivatives can further undergo reactions to form other compounds, such as 1-aryl-4-hydroxypyrazole-3-carboxylates, demonstrating the chemical versatility of brominated oxobutyrate compounds. Such reactivity patterns could be expected for this compound as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Density functional theory (DFT) is often used to optimize the geometry of these compounds and predict properties such as molecular electrostatic potential (MEP), Fukui function (FF), and natural bond orbital (NBO) analyses . These theoretical approaches provide insights into the reactivity and stability of the compounds, which are essential for understanding the behavior of this compound in various environments.
科学的研究の応用
Synthesis of Heterocyclic Compounds Research has demonstrated the use of related compounds such as 4-(4-bromophenyl)-4-oxobut-2-enoic acid in the synthesis of novel heterocyclic compounds with potential antibacterial activities. These compounds are synthesized through reactions with benzimidazole, ethyl glycinate hydrochloride, anthranilic acid, and o-phenylenediamine, leading to the formation of pyridazinones and furanones derivatives (El-Hashash et al., 2015).
Enantioselective Hydrogenation Studies Ethyl 4-chloro-3-oxobutyrate, a compound closely related to Ethyl 4-(3-bromophenyl)-4-oxobutyrate, has been studied for its enantioselective hydrogenation in organic salt solutions. This process, involving the chiral catalyst Ru-BINAP, is significant for producing high levels of asymmetric induction (Starodubtseva et al., 2004).
Synthesis of Pyrazoline Derivatives Ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate, a compound similar in structure to this compound, has been used in the synthesis of new 3H‐pyrazol‐3‐ones. These novel pyrazoline derivatives have shown effectiveness as inhibitor compounds of human carbonic anhydrase I and II isozymes and the acetylcholinesterase enzyme, indicating potential biomedical applications (Turkan et al., 2019).
Radical Cyclisation in Heterocyclic Synthesis 2-(2-Bromophenyl)ethyl groups, closely related to the this compound structure, have been used as building blocks in radical cyclisation reactions onto azoles. This methodology facilitates the synthesis of tri- and tetra-cyclic heterocycles, contributing significantly to the development of novel heterocyclic compounds (Allin et al., 2005).
Antimicrobial Evaluation of Derivatives Research on ethyl 2-arylhydrazono-3-oxobutyrates, which are structurally related to this compound, has shown significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Kucukguzel et al., 1999).
Synthesis of Anti-HIV Compounds Ethyl 2-alkyl-4-aryl-3-oxobutyrates, which share similarities with this compound, have been used in the synthesis of novel 6-benzyluracil analogues displaying potent activity against HIV-1. This research contributes to the ongoing efforts in developing effective treatments for HIV (Danel et al., 1996).
作用機序
Target of Action
Ethyl 4-(3-bromophenyl)-4-oxobutyrate is a complex organic compound that is used in various chemical reactions. It’s known that similar compounds are often used in carbon-carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that similar compounds are often involved in carbon–carbon bond-forming reactions, which are crucial in various biochemical pathways .
Result of Action
It’s known that similar compounds are often used in carbon–carbon bond-forming reactions, which are crucial in various biochemical pathways .
Action Environment
It’s known that similar compounds are often used in mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
ethyl 4-(3-bromophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFPTGNHPFQFGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645510 |
Source


|
| Record name | Ethyl 4-(3-bromophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147374-04-7 |
Source


|
| Record name | Ethyl 4-(3-bromophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)


![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)



![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)
![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)

![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)